molecular formula C23H25N3O B2874348 2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide CAS No. 2034610-64-3

2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide

Cat. No.: B2874348
CAS No.: 2034610-64-3
M. Wt: 359.473
InChI Key: JMMFTXLXYPTKSP-UHFFFAOYSA-N
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Description

“2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide” is a novel class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine derivatives . These compounds have been synthesized and evaluated for their anticancer activities .


Synthesis Analysis

The synthesis of these derivatives involves the functionalization of the 2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine by sulfonyl moieties . The sulfonylation reaction was studied in the presence of different bases to increase its yield .


Molecular Structure Analysis

The structures of these derivatives were elucidated by 1H NMR, 13C NMR, infrared, and high-resolution mass spectrometry for further validation of the target compound structures .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the sulfonylation reaction of the 2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized by 1H NMR, 13C NMR, infrared, and high-resolution mass spectrometry .

Scientific Research Applications

  • Synthesis Techniques : Research indicates advancements in the synthesis of related compounds, such as 3-Aminoimidazo[1,2-a]pyridines, which have been synthesized in good to excellent yields in the presence of ionic liquids. This suggests potential methods for synthesizing and modifying compounds like 2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide (Shaabani, Soleimani, & Maleki, 2006).

  • Catalytic Applications : Studies on Rhodium-catalyzed selective bis-cyanation of arylimidazo[1,2-α]pyridines show broad functional group tolerance, highlighting potential catalytic roles for similar compounds (Zhu et al., 2017).

  • Chemical Reactions and Mechanisms : Research on the reaction mechanisms of related compounds, like the photolysis of tetrazolo[1,5-a]pyrazine, offers insights into the behavior of similar molecular structures under various conditions (Addicott, Wong, & Wentrup, 2002).

  • Material Science Applications : Studies on polymers containing pyridine and imidazole units, such as the synthesis of thermally stable aromatic polyimides, suggest applications in material science, particularly in developing materials with specific thermal and solubility properties (Mansoori et al., 2012).

  • Biological Activity : Research on derivatives of imidazo[1,2-a]pyridines demonstrates their potential biological activities, such as antiprotozoal properties. This indicates the possibility of exploring similar activities in this compound (Sundberg et al., 1990).

  • Pharmaceutical Applications : Investigations into the anticonvulsant activities of compounds related to this compound suggest potential pharmaceutical applications. Such research aids in understanding how structural variations in these compounds can influence their biological activity (Kamiński et al., 2015).

  • Chemical Properties and Structure-Activity Relationships : The synthesis and evaluation of 2-phenylimidazo[1,2-a]pyridine derivatives for anti-inflammatory activity showcase the importance of understanding the chemical properties and structure-activity relationships in these compounds (Di Chiacchio et al., 1998).

Future Directions

The promising anticancer activities of these compounds suggest that they could be further studied for their potential as anticancer agents . Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate their safety and efficacy in treating cancer.

Properties

IUPAC Name

2-phenyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-2-18(17-10-4-3-5-11-17)23(27)25-20-13-7-6-12-19(20)21-16-26-15-9-8-14-22(26)24-21/h3-7,10-13,16,18H,2,8-9,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMFTXLXYPTKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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